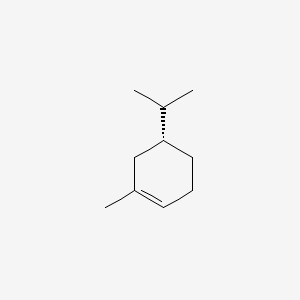
5-Isopropyl-1-methyl-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-methyl-1-cyclohexene is a chiral monoterpene hydrocarbon that is a derivative of menthol. It is known for its distinctive minty aroma and is commonly found in essential oils, particularly peppermint oil. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-methyl-1-cyclohexene typically involves the hydrogenation of pulegone or the dehydration of menthol. The hydrogenation of pulegone is carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The dehydration of menthol, on the other hand, involves the use of acidic catalysts such as sulfuric acid or phosphoric acid at high temperatures to remove water and form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation of pulegone due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors equipped with palladium catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-methyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of menthone or menthol.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Menthone, menthol.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated menthene derivatives.
Scientific Research Applications
5-Isopropyl-1-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects, particularly in topical formulations.
Industry: Utilized in the flavor and fragrance industry due to its minty aroma, and in the production of menthol and other derivatives.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-1-cyclohexene involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets the transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation associated with menthol.
Pathways Involved: Activation of TRPM8 channels leads to the influx of calcium ions, resulting in the sensation of cold. This mechanism is also linked to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
5-Isopropyl-1-methyl-1-cyclohexene can be compared with other similar compounds such as:
Menthol: Both compounds share a similar minty aroma, but this compound is less polar and has different chemical reactivity.
Menthone: A ketone derivative of menthol, menthone has a different functional group and reactivity compared to this compound.
Pulegone: A precursor in the synthesis of this compound, pulegone has a different structure and is more prone to oxidation.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions with molecular targets make it a valuable subject of study in scientific research and industrial applications.
Properties
CAS No. |
13837-70-2 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.254 |
IUPAC Name |
(5R)-1-methyl-5-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
XLXFKTBBODPBMN-SNVBAGLBSA-N |
SMILES |
CC1=CCCC(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


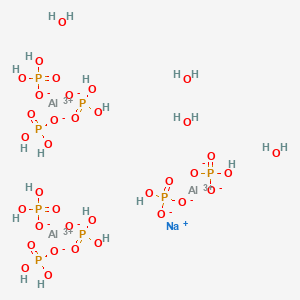
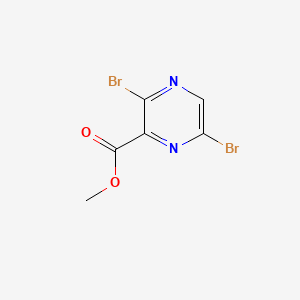
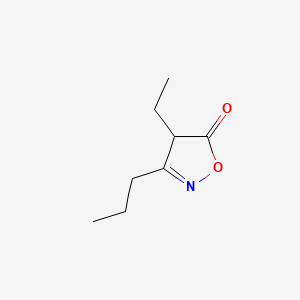
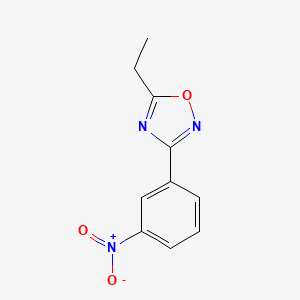
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
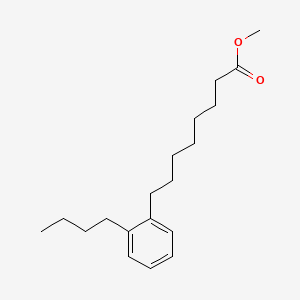
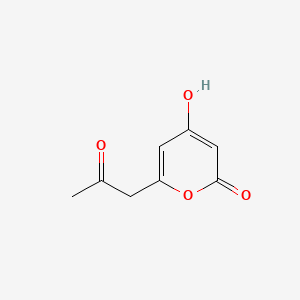

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)
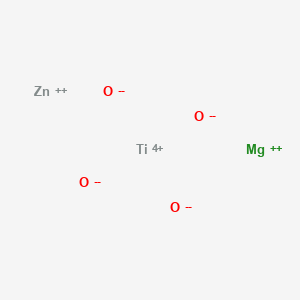
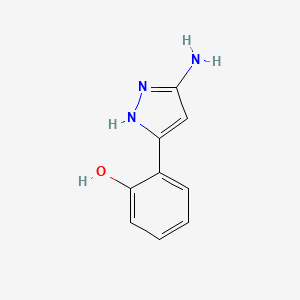
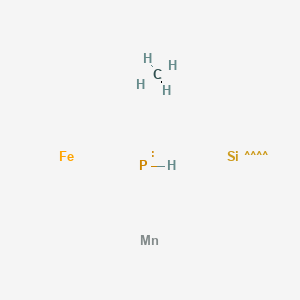
![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
